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Cat. No.: B609425

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of

AZD8871 (also known as navafenterol), a novel inhaled dual-pharmacology molecule with M3

muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activities.[1][2] Developed

for the treatment of chronic obstructive pulmonary disease (COPD), AZD8871's unique profile

offers the potential for enhanced bronchodilation through a single compound.[2][3][4]

This document summarizes key quantitative data from preclinical studies, details the

methodologies for pivotal in vitro experiments, and illustrates the underlying signaling pathways

and experimental workflows.

Data Presentation
The in vitro characteristics of AZD8871 have been quantified through a series of binding and

functional assays. The data below is compiled from key preclinical publications.[3]

Table 1: Muscarinic Receptor Binding Profile
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Receptor Subtype Assay Type Parameter Value

Human M3 Radioligand Binding pIC50 9.5[3]

Human M3 Kinetic Binding Half-life (t½) 4.97 hours[3]

Human M2 Kinetic Binding Half-life (t½) 0.46 hours[3]

Table 2: β-Adrenoceptor Selectivity Profile
Receptor Subtype Selectivity vs. β2

β1-adrenoceptor 3-fold[3]

β3-adrenoceptor 6-fold[3]

Table 3: Functional Activity in Isolated Tissues
Tissue Preparation Assay Condition Parameter Value

Guinea Pig Trachea Electrically Stimulated
pIC50 (Antimuscarinic

activity)
8.6[3]

Guinea Pig Trachea Spontaneous Tone
pEC50 (β2-agonist

activity)
8.8[3]

Human Bronchi Propranolol Blockade
Relaxation Recovery

(at 8h)
5.3%[3]

Signaling Pathways and Experimental Workflows
Dual-Action Signaling Pathway
AZD8871 exerts its therapeutic effect by simultaneously targeting two distinct G-protein

coupled receptors (GPCRs) on airway smooth muscle cells. As an antagonist, it blocks

acetylcholine-induced bronchoconstriction via the M3 receptor. As an agonist, it promotes

bronchodilation by stimulating the β2-adrenoceptor.
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M3 Receptor Antagonism

β2-Adrenoceptor Agonism

AZD8871

M3 Receptor Gq Protein

Acetylcholine

PLC

IP3 → ↑ Ca²⁺

DAG → PKC

Bronchoconstriction

AZD8871 β2-Adrenoceptor Gs Protein Adenylyl Cyclase ↑ cAMP PKA Bronchodilation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Membrane Preparation
(e.g., from CHO cells expressing

human M3 receptors)

2. Incubation
- Receptor Membranes

- Radioligand (e.g., [³H]-NMS)
- AZD8871 (varying concentrations)

3. Separation
Rapid vacuum filtration to separate

bound from free radioligand

4. Washing
Ice-cold buffer wash to

remove non-specific binding

5. Quantification
Scintillation counting to

measure bound radioactivity

6. Data Analysis
Non-linear regression to

determine IC50/pIC50 values
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Experimental Conditions

Isolated Tissue
(e.g., Guinea Pig Trachea)

Electrical Field Stimulation
(induces cholinergic contraction)

Spontaneous Tone
+ Propranolol (β-blocker)

Add AZD8871
Measure inhibition of contraction

Add AZD8871
Measure tissue relaxation

Determine M3 Antagonist Potency
(pIC50)

Determine β2 Agonist Potency
(pEC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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